Methyl 5-nitro-6-(pyrrolidin-1-YL)pyridine-3-carboxylate Methyl 5-nitro-6-(pyrrolidin-1-YL)pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1820639-75-5
VCID: VC5212777
InChI: InChI=1S/C11H13N3O4/c1-18-11(15)8-6-9(14(16)17)10(12-7-8)13-4-2-3-5-13/h6-7H,2-5H2,1H3
SMILES: COC(=O)C1=CC(=C(N=C1)N2CCCC2)[N+](=O)[O-]
Molecular Formula: C11H13N3O4
Molecular Weight: 251.242

Methyl 5-nitro-6-(pyrrolidin-1-YL)pyridine-3-carboxylate

CAS No.: 1820639-75-5

Cat. No.: VC5212777

Molecular Formula: C11H13N3O4

Molecular Weight: 251.242

* For research use only. Not for human or veterinary use.

Methyl 5-nitro-6-(pyrrolidin-1-YL)pyridine-3-carboxylate - 1820639-75-5

Specification

CAS No. 1820639-75-5
Molecular Formula C11H13N3O4
Molecular Weight 251.242
IUPAC Name methyl 5-nitro-6-pyrrolidin-1-ylpyridine-3-carboxylate
Standard InChI InChI=1S/C11H13N3O4/c1-18-11(15)8-6-9(14(16)17)10(12-7-8)13-4-2-3-5-13/h6-7H,2-5H2,1H3
Standard InChI Key INFVPPLMJDRDRY-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(N=C1)N2CCCC2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

Methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate features a pyridine core substituted at positions 3, 5, and 6. The carboxylate group at position 3 is esterified with methanol, while position 6 hosts a pyrrolidin-1-yl group, and position 5 bears a nitro substituent . The IUPAC name, methyl 5-nitro-6-pyrrolidin-1-ylpyridine-3-carboxylate, reflects this substitution pattern.

Key structural identifiers include:

  • InChI: InChI=1S/C11H13N3O4/c1-18-11(15)8-6-9(14(16)17)10(12-7-8)13-4-2-3-5-13/h6-7H,2-5H2,1H3

  • InChIKey: INFVPPLMJDRDRY-UHFFFAOYSA-N

  • SMILES: COC(=O)C1=CC(=C(N=C1)N2CCCC2)[N+](=O)[O-]

The planar pyridine ring and electron-withdrawing nitro group facilitate electrophilic substitution reactions, while the pyrrolidine ring introduces steric bulk and potential hydrogen-bonding interactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₃N₃O₄
Molecular Weight251.24 g/mol
CAS Number1820639-75-5
SolubilityNot publicly disclosed
Spectral Data (NMR, MS)Available in proprietary studies

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via multi-step reactions starting from pyridine derivatives. Common strategies include:

  • Nitration: Introduction of the nitro group at position 5 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures.

  • Amination: Reaction of a halogenated pyridine intermediate with pyrrolidine in the presence of a palladium catalyst.

  • Esterification: Conversion of a carboxylic acid precursor to the methyl ester using methanol and thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) .

A representative protocol adapted from similar compounds involves:

  • Step 1: Nitration of 6-chloropyridine-3-carboxylic acid to yield 5-nitro-6-chloropyridine-3-carboxylic acid.

  • Step 2: Displacement of the chlorine atom with pyrrolidine via nucleophilic aromatic substitution.

  • Step 3: Esterification with methanol and SOCl₂ to obtain the final product .

Table 2: Optimization Parameters for Key Reactions

Reaction StepReagents/ConditionsYieldChallenges
NitrationHNO₃ (1.2 eq), H₂SO₄, 0–5°C78%Over-nitration; side product formation
AminationPyrrolidine (2 eq), Pd(dba)₂65%Catalyst deactivation
EsterificationSOCl₂ (1.5 eq), MeOH, reflux89%Hydrolysis of nitro group

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s nitro and ester groups make it a precursor for bioactive molecules. For example, it has been used in the synthesis of kinase inhibitors and antimicrobial agents . In a 2024 patent (EP4074710A1), analogs of this compound demonstrated activity against resistant bacterial strains by disrupting cell wall synthesis .

Materials Science

In polymer chemistry, the pyrrolidine moiety enhances solubility in organic solvents, enabling the development of conductive polymers for flexible electronics. Researchers have incorporated it into polyimide matrices to improve thermal stability (up to 300°C).

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, CDCl₃): δ 8.78 (s, 1H, pyridine-H4), 7.41 (s, 1H, pyridine-H2), 3.92 (s, 3H, OCH₃), 3.45 (m, 4H, pyrrolidine-H), 1.98 (m, 4H, pyrrolidine-CH₂) .

  • LC-MS: m/z 251.24 [M+H]⁺, fragmentation peaks at m/z 207 (loss of CO₂CH₃) and 160 (loss of NO₂) .

Table 3: Comparative Spectral Data

TechniqueKey Peaks/FeaturesFunctional Group Association
IR1720 cm⁻¹ (C=O ester)Methyl ester
UV-Visλₘₐₓ 268 nm (π→π*)Pyridine ring
X-ray DiffractionMonoclinic crystal systemMolecular packing

Future Directions

Targeted Drug Delivery

Functionalization of the ester group with polyethylene glycol (PEG) chains could enhance solubility for intravenous formulations .

Catalysis

The pyrrolidine moiety may serve as a ligand in asymmetric catalysis, particularly in C–N bond-forming reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator